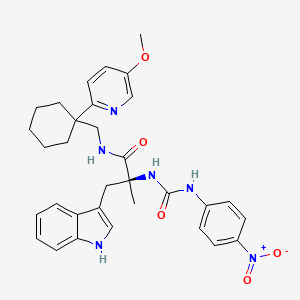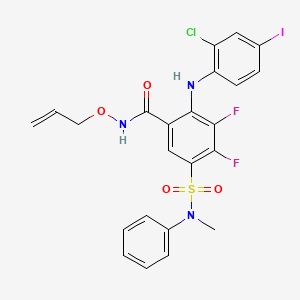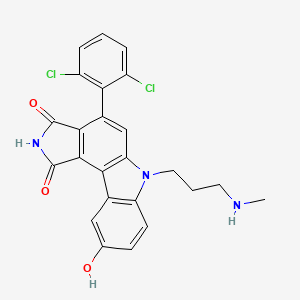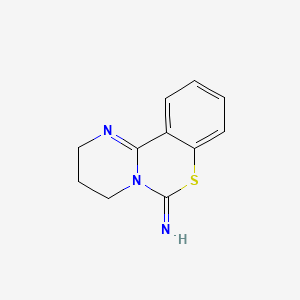
3,6,9-三氧十一烷二酸
科学研究应用
3,6,9-三氧十一烷二酸在科学研究中具有广泛的应用:
生物学: 用于开发药物递送系统和生物偶联技术.
医药: 用于合成可生物降解的、基于曲酸的聚(碳酸酯-酯) 用于医疗应用.
工业: 应用于高科技材料和化妆品的生产.
作用机制
3,6,9-三氧十一烷二酸的作用机制涉及它与伯胺基团形成稳定的酰胺键的能力。 这种性质使其成为各种化学和生物过程中的有效交联剂。 该化合物的亲水性和基于 PEG 的结构增强了其在水性介质中的溶解度和反应性 .
生化分析
Biochemical Properties
3,6,9-Trioxaundecanedioic acid plays a significant role in biochemical reactions, particularly in PEGylation, where it acts as a cross-linking agent. PEGylation involves the attachment of polyethylene glycol (PEG) chains to molecules, which can enhance their solubility, stability, and bioavailability. 3,6,9-Trioxaundecanedioic acid interacts with enzymes and proteins through its terminal carboxylic acid groups, which can form stable amide bonds with primary amine groups in the presence of activators such as EDC or HATU . This interaction is crucial for the synthesis of biodegradable polymers and other biochemical applications.
Cellular Effects
3,6,9-Trioxaundecanedioic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving Pseudomonas aeruginosa, chelates incorporating both phenanthroline and the dianion of 3,6,9-Trioxaundecanedioic acid were found to be effective in altering cellular respiration and the polyamine biosynthetic pathway . These effects highlight the compound’s potential in modulating cellular functions and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, 3,6,9-Trioxaundecanedioic acid exerts its effects through binding interactions with biomolecules. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media, facilitating its interaction with target proteins and enzymes. The terminal carboxylic acids of 3,6,9-Trioxaundecanedioic acid can react with primary amine groups to form stable amide bonds, which is essential for its role in PEGylation reactions . Additionally, the compound’s ability to form complexes with metal ions further enhances its biochemical utility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6,9-Trioxaundecanedioic acid can change over time. The compound is known for its excellent heat stability and biological degradability . Studies have shown that it remains stable under various conditions, making it suitable for long-term biochemical applications. Its degradation products and long-term effects on cellular function need to be further investigated to fully understand its temporal dynamics.
Dosage Effects in Animal Models
The effects of 3,6,9-Trioxaundecanedioic acid vary with different dosages in animal models. In studies involving metal complexes incorporating 3,6,9-Trioxaundecanedioic acid, it was observed that the compound could reduce the fungal burden on infected larvae and affect the virulence of pathogens . High doses may lead to toxic or adverse effects, and threshold effects need to be carefully evaluated to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
3,6,9-Trioxaundecanedioic acid is involved in various metabolic pathways, particularly those related to PEGylation. The compound interacts with enzymes and cofactors that facilitate the attachment of PEG chains to target molecules. This interaction can influence metabolic flux and metabolite levels, making 3,6,9-Trioxaundecanedioic acid a valuable tool in metabolic engineering and biochemical research .
Transport and Distribution
Within cells and tissues, 3,6,9-Trioxaundecanedioic acid is transported and distributed through interactions with transporters and binding proteins. Its hydrophilic nature allows it to be readily soluble in aqueous environments, facilitating its distribution. The compound’s ability to form stable complexes with metal ions also plays a role in its transport and localization within biological systems .
Subcellular Localization
The subcellular localization of 3,6,9-Trioxaundecanedioic acid is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for optimizing its use in targeted biochemical applications .
准备方法
合成路线和反应条件
3,6,9-三氧十一烷二酸可以通过在酸性条件下二甘醇酸与乙二醇反应合成。 该反应通常包括加热反应物以促进酯化过程,然后进行水解以生成所需的二酸 .
工业生产方法
在工业环境中,3,6,9-三氧十一烷二酸的生产涉及大规模酯化和水解过程。 反应条件经过优化,以确保最终产物的产率高且纯度高。 催化剂的使用和受控反应环境是提高生产过程效率的常见做法 .
化学反应分析
反应类型
3,6,9-三氧十一烷二酸经历各种化学反应,包括:
酯化: 羧酸基团可以与醇反应生成酯。
酰胺化: 羧酸基团可以与胺反应生成酰胺。
交联: 它在可生物降解聚合物的合成中用作交联剂.
常用试剂和条件
酯化: 通常涉及醇和酸性催化剂。
酰胺化: 涉及胺和偶联剂,如 EDC (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 或 HATU (1-[双(二甲基氨基)亚甲基]-1H-1,2,3-三唑并[4,5-b]吡啶鎓 3-氧化六氟磷酸盐).
主要生成产物
酯: 由酯化反应生成。
酰胺: 由酰胺化反应生成。
可生物降解聚合物: 通过交联反应生成.
相似化合物的比较
类似化合物
二甘醇酸: 结构相似,但缺少扩展的乙二醇单元。
聚乙二醇双(羧甲基)醚: 含有 PEG 单元,但羧酸基团的数量不同.
独特之处
3,6,9-三氧十一烷二酸的独特之处在于其特定的结构,包括三个乙二醇单元和两个末端羧酸基团。 这种结构提供了增强的溶解度和反应性,使其成为各种化学和生物应用中的通用试剂 .
属性
IUPAC Name |
2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZQNLKBWJYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)OCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160823 | |
| Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13887-98-4 | |
| Record name | 3,6,9-Trioxaundecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9-Trioxaundecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6,9-TRIOXAUNDECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63VXM1976A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,6,9-Trioxaundecanedioic acid interact with metal ions, and what are the structural outcomes?
A1: 3,6,9-Trioxaundecanedioic acid acts as a ligand, coordinating to metal ions through its carboxylate groups. The flexibility of the polyether chain influences the resulting supramolecular architecture. For instance, with Mn(II), discrete heptacoordinated complexes are formed. [] In contrast, with Co(II) and Zn(II), the flexibility leads to the formation of helical polymeric structures. [] This highlights how ligand flexibility and the metal ion's coordination preferences dictate the final structure.
Q2: Can you elaborate on the applications of 3,6,9-Trioxaundecanedioic acid in material science?
A2: 3,6,9-Trioxaundecanedioic acid has been explored as a modifier in the development of TEOS-based solutions for the consolidation of carbonate stones. [] When incorporated into the silica network alongside tetraethyl orthosilicate (TEOS), it influences the sol-gel process and the properties of the resulting materials. Notably, the presence of calcite, a major component of carbonate stones, impacts the incorporation of the acid into the silica network. [] This highlights the importance of considering the stone's chemical environment when developing conservation treatments.
Q3: What is the potential of 3,6,9-Trioxaundecanedioic acid-based metal complexes in combating antimicrobial resistance?
A3: Metal complexes incorporating 3,6,9-Trioxaundecanedioic acid and 1,10-phenanthroline ligands exhibit promising antibacterial and antifungal activity. Studies demonstrate their effectiveness against multidrug-resistant clinical isolates of Pseudomonas aeruginosa from cystic fibrosis patients. [, ] Furthermore, manganese(II) complexes with 3,6,9-Trioxaundecanedioic acid and other dicarboxylate ligands show significant activity against Mycobacterium tuberculosis, including drug-resistant strains. [] Importantly, these complexes demonstrate superior selectivity towards bacterial cells compared to mammalian cells, indicating a potential for further development as novel antimicrobials. []
Q4: Has the in vivo activity of 3,6,9-Trioxaundecanedioic acid-based metal complexes been investigated?
A4: Yes, studies using Galleria mellonella (wax moth larvae) as a model organism have explored the in vivo activity of these complexes. Research shows that metal complexes containing 3,6,9-Trioxaundecanedioic acid and 1,10-phenanthroline ligands, particularly when combined with gentamicin, effectively clear Pseudomonas aeruginosa infections in these larvae. [] Notably, the complexes alone also demonstrate the ability to stimulate the larvae's immune response. [] This in vivo data further supports the potential of these complexes as therapeutic agents.
Q5: Are there any insights into the structure-activity relationships of metal complexes incorporating 3,6,9-Trioxaundecanedioic acid?
A5: While comprehensive SAR studies are ongoing, research suggests that both the metal ion and the co-ligands significantly influence the biological activity of these complexes. For example, manganese(II) complexes with 3,6,9-Trioxaundecanedioic acid and 1,10-phenanthroline exhibit higher antitubercular activity and lower toxicity compared to their copper(II) analogs. [] Additionally, the solubility of the complexes, influenced by the choice of co-ligands, impacts their efficacy against different bacterial strains. [] These findings underline the importance of systematic structural modifications in optimizing the activity and safety profiles of these complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)










![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/new.no-structure.jpg)
